molecular formula C13H16N2O2 B11873932 Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate

Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B11873932
M. Wt: 232.28 g/mol
InChI Key: ZNEKCVPQWWZGEM-UHFFFAOYSA-N
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Description

Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate (CAS: 885272-23-1) is a spirocyclic amine derivative characterized by a unique bicyclic structure combining a cyclopropane ring fused to a pyrrolidine-like system. The compound serves as a critical intermediate in pharmaceutical synthesis, particularly for antimicrobial quinolones such as sitafloxacin . Its stereochemistry (7S configuration) and ester substituent (phenyl group) influence both physicochemical properties and biological activity. The synthesis of enantiomerically pure forms, as demonstrated via enantioselective hydrogenation of cyclopropane precursors, underscores its importance in medicinal chemistry .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate

InChI

InChI=1S/C13H16N2O2/c14-11-8-15(9-13(11)6-7-13)12(16)17-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2

InChI Key

ZNEKCVPQWWZGEM-UHFFFAOYSA-N

Canonical SMILES

C1CC12CN(CC2N)C(=O)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Oxidation of Pyrrolidine Derivatives

The synthesis typically begins with (2R,4S)-4-hydroxyproline derivatives. For example, (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is oxidized to the corresponding ketone using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite (NaClO) in isopropyl acetate at 0–5°C. This step achieves near-quantitative conversion to (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, a critical intermediate.

Alkene Formation via Wittig Reaction

The ketone intermediate undergoes alkene formation using Wittig reagents such as methyltriphenylphosphonium bromide. Reaction conditions involve refluxing in tetrahydrofuran (THF) with potassium tert-butoxide, yielding (S)-1-(tert-butoxycarbonyl)-4-methylene-pyrrolidine-2-carboxylic acid methyl ester. This step introduces the double bond necessary for subsequent cyclopropanation.

Dihalocarbene-Mediated Cyclopropanation

Dihalocarbene (e.g., dibromocarbene) is generated in situ via thermal decomposition of sodium tribromoacetate at 80–100°C. The alkene reacts with dihalocarbene in the presence of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) to form a dibrominated cyclopropane intermediate. Key variables include:

ParameterCondition
Carbene SourceSodium tribromoacetate
CatalystBenzyltriethylammonium chloride
Temperature80–100°C
Reaction Time6–12 hours

Hydrodehalogenation to Spirocyclic Amine

The dibromocyclopropane undergoes radical-mediated hydrodehalogenation using tributyltin hydride (Bu3_3SnH) and azobisisobutyronitrile (AIBN) in toluene at 110°C. This step removes halogen atoms and generates the 5-azaspiro[2.4]heptane core.

Deprotection and Functionalization

The tert-butoxycarbonyl (Boc) group is removed via acidolysis (e.g., HCl in dioxane), followed by coupling with phenyl chloroformate to install the phenyl ester moiety. Final purification employs column chromatography or recrystallization, yielding the target compound with >95% purity.

Alternative Synthesis via Brominated Intermediates

Preparation of Bromomethyl Cyclopropane

An alternative route begins with [1-(bromomethyl)cyclopropyl]methyl acetate, synthesized by treating 1,1-cyclopropanedimethanol with hydrobromic acid in acetic acid. This intermediate is isolated in 70–75% yield after extraction with dichloromethane and neutralization.

Nucleophilic Amination

The brominated cyclopropane reacts with methyl [(1-phenylethyl)amino]acetate in acetone using potassium carbonate as a base. Stirring at 25–35°C for 15 hours forms methyl [({1-[acetyloxy)methyl]cyclopropyl}methyl)(1-phenylethyl)amino]acetate.

Cyclization and Deprotection

Heating the intermediate in toluene with sodium methoxide induces cyclization to methyl-5-(1-phenylethyl)-5-azaspiro[2.4]heptane-6-carboxylate. Subsequent hydrolysis with aqueous HCl removes the methyl ester, and phenyl esterification completes the synthesis. Yields for this route range from 53% to 66%.

Comparative Analysis of Methods

Efficiency and Scalability

The dihalocarbene route offers higher yields (80–85%) and scalability due to streamlined intermediates. In contrast, the brominated pathway requires multiple protection/deprotection steps, reducing overall efficiency.

Practical Considerations

  • Cost : Sodium tribromoacetate and phase-transfer catalysts increase material costs in Method 1.

  • Safety : Tributyltin hydride in Method 1 poses toxicity risks, whereas Method 2 uses safer bases like K2_2CO3_3.

  • Purification : Both methods require chromatography, but Method 1’s intermediates are more amenable to crystallization .

Chemical Reactions Analysis

Types of Reactions

Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine .

Scientific Research Applications

Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the treatment of neurological disorders.

    Industry: It is employed in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing, aiming to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

Key analogs of phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate include benzyl, tert-butyl, and carboxylic acid derivatives. These compounds differ in their ester/acid substituents, stereochemistry, and molecular weight, which collectively modulate solubility, lipophilicity, and pharmacokinetic profiles.

Table 1: Comparative Properties of Selected Analogs

Compound Name Substituent Molecular Formula Molecular Weight Key Features Reference
Phenyl 7-amino-5-azaspiro[...]-carboxylate Phenyl ester C₁₃H₁₆N₂O₂ 232.28 High lipophilicity; inferred antimicrobial use
Benzyl 7-amino-5-azaspiro[...]-carboxylate HCl Benzyl ester C₁₄H₁₉ClN₂O₂ 282.77 Hydrochloride salt; improved stability
tert-Butyl (7S)-7-amino-5-azaspiro[...]-carboxylate tert-Butyl ester C₁₁H₂₀N₂O₂ 212.29 High enantiopurity (≥97%); drug intermediate
Sitafloxacin (quinolone derivative) Quinolone core C₁₉H₁₈ClF₂N₃O₃ 409.82 Potent broad-spectrum antimicrobial activity
Key Observations:
  • Phenyl vs. Benzyl Esters : The benzyl analog (C₁₄H₁₉ClN₂O₂) exhibits a higher molecular weight (282.77 vs. 232.28) due to the benzyl group, which may enhance steric hindrance but reduce metabolic stability compared to the phenyl variant .
  • tert-Butyl Ester: The tert-butyl derivative (C₁₁H₂₀N₂O₂) is less lipophilic than phenyl or benzyl esters, favoring improved solubility in aqueous environments. Its (7S) stereochemistry is critical for biological activity in quinolones .
  • Sitafloxacin: Incorporation of the spiroamine moiety into a quinolone scaffold (C₁₉H₁₈ClF₂N₃O₃) enhances potency against Gram-positive and Gram-negative bacteria, with moderate lipophilicity (logP) and favorable pharmacokinetics .

Biological Activity

Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate is a spirocyclic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a spiro junction between a seven-membered ring and a four-membered ring, which contributes to its distinctive chemical behavior. The presence of an amino group enhances its ability to interact with biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Spirocyclic Core : Cyclization reactions using suitable precursors.
  • Introduction of the Amino Group : Nucleophilic substitution reactions under basic conditions.
  • Protection of Functional Groups : Utilizing tert-butyl protecting groups for carboxylate functionalities.

The biological activity of this compound can be attributed to its interaction with various molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including anti-cancer and anti-inflammatory activities.

Cytotoxic Activity

Recent studies have demonstrated the cytotoxic potential of related compounds in cancer cell lines. For instance, derivatives similar to this compound have shown significant cytotoxicity against breast cancer cell lines (MDA-MB-231) and colorectal cancer cell lines (HT-29). The mechanism often involves inducing apoptosis through pathways such as topoisomerase II inhibition.

Anti-inflammatory Potential

The compound's structure suggests potential anti-inflammatory properties, which are being explored through molecular docking studies. These studies indicate that it may interact with inflammatory mediators like TNF-α convertase, suggesting a role in mitigating inflammatory responses.

Research Findings

StudyFindings
Cytotoxicity Assay Derivatives exhibited IC50 values significantly lower than standard drugs like cisplatin against MDA-MB-231 cells, indicating strong anti-cancer properties .
Apoptosis Induction Compounds similar to this compound induced morphological changes consistent with apoptosis at dosages as low as 10 µM .
Molecular Docking Identified interactions with topoisomerase II, supporting its potential as an anticancer agent .

Case Studies

  • Cytotoxicity Against MDA-MB-231 : A study evaluated various derivatives against this breast cancer cell line, finding that compounds derived from the spirocyclic framework had enhanced potency compared to traditional chemotherapeutics .
  • Inflammation Modulation : Research into the anti-inflammatory effects revealed that phenolic compounds related to this class could inhibit TNF-α convertase, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Advanced Research Question

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)-tert-butyl 6-(hydroxymethyl) derivatives) to control spirocyclic center configuration .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation steps to favor desired enantiomers .
  • Chromatographic Resolution : Preparative HPLC with chiral columns (e.g., Chiralpak AD-H) to separate diastereomers post-synthesis .

How can computational methods enhance the understanding of this compound's mechanism of action?

Advanced Research Question

  • Docking Simulations : Map ligand-receptor interactions (e.g., with GABAₐ or NMDA receptors) using AutoDock Vina to predict binding affinities .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS to identify critical binding residues .
  • QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity data to guide analog design .

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